
Guaiaretic acid
描述
Guaiaretic acid is a lignan, a type of phenolic compound, primarily found in the resin of Guaiacum officinale and Guaiacum sanctum. These trees are native to the Caribbean and parts of Central and South America. This compound is known for its medicinal properties and has been used traditionally for treating various ailments, including inflammation and infections.
准备方法
Synthetic Routes and Reaction Conditions: Guaiaretic acid can be synthesized through the oxidative coupling of guaiacol derivatives. The process involves the use of catalysts such as copper or iron salts under controlled conditions to facilitate the coupling reaction. The reaction typically occurs in an organic solvent like ethanol or methanol, and the temperature is maintained between 50°C to 80°C.
Industrial Production Methods: Industrial production of this compound involves the extraction of resin from the heartwood of Guaiacum officinale or Guaiacum sanctum. The resin is then subjected to purification processes, including solvent extraction and crystallization, to isolate this compound. The yield of this compound from the resin is approximately 10% .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of dihydro derivatives.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Reagents such as bromine or chlorine can be used for halogenation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to 25°C.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Halogenated this compound derivatives.
科学研究应用
Guaiaretic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various lignan derivatives and studying their chemical properties.
Biology: this compound is studied for its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and reduce oxidative stress in biological systems.
Medicine: Research has demonstrated the potential of this compound in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its anti-inflammatory properties make it a candidate for developing new therapeutic agents.
Industry: this compound is used in the formulation of natural antioxidants for food preservation and cosmetic products.
作用机制
Guaiaretic acid exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the Nuclear Factor Erythroid 2-related Factor (NRF2) pathway, which plays a crucial role in cellular defense mechanisms . Additionally, this compound inhibits the activity of lipoxygenases, enzymes involved in the inflammatory response .
相似化合物的比较
Guaiaretic acid is often compared with other lignans such as nordihydrothis compound, dehydrothis compound, and furoguaiaoxidin. These compounds share similar structural features but differ in their biological activities and applications:
Nordihydrothis compound: Known for its potent antioxidant and anti-inflammatory properties, it is used in traditional medicine and as a food preservative.
Dehydrothis compound: Exhibits anti-inflammatory and anticancer activities.
Furoguaiaoxidin: A derivative of this compound, it has been studied for its anti-inflammatory effects and potential therapeutic applications.
This compound stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
4-[(Z,2R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbut-3-enyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-9,11-12,14,21-22H,10H2,1-4H3/b13-9-/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAORDVBZRVVNQ-RNQWEJQRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(=CC2=CC(=C(C=C2)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)OC)/C(=C\C2=CC(=C(C=C2)O)OC)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-40-3 | |
| Record name | Guaiaretic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GUAIARETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7RAA1SKY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


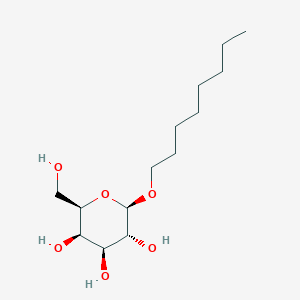
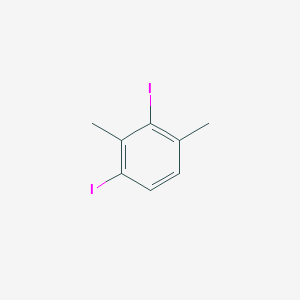
![4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol](/img/structure/B3342933.png)
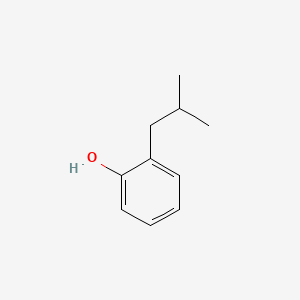
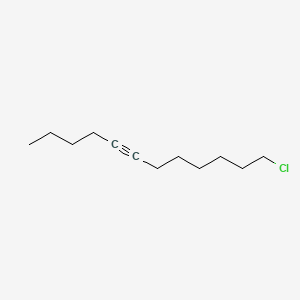
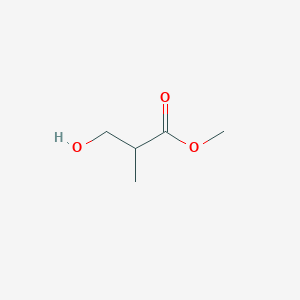

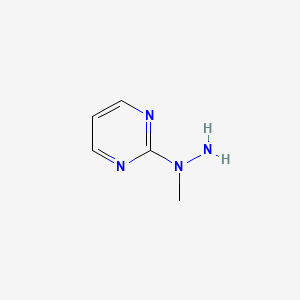
![1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B3342958.png)
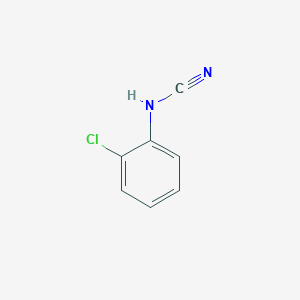
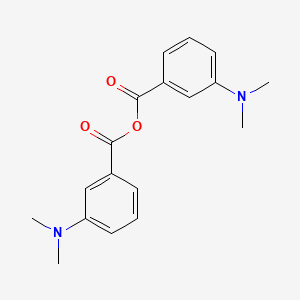
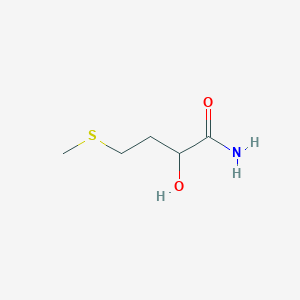
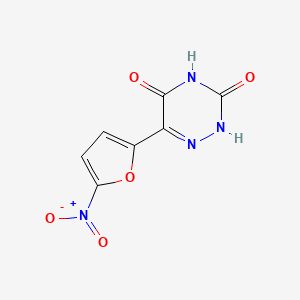
![2,7,12,17,21,22,23,24-Octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,3(24),4,6,8(23),9,11,13(22),14,16,18(21),19-dodecaene](/img/structure/B3342996.png)
